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Compound of Interest

Compound Name: 2-Chloro-6-methoxyquinazoline

CAS No.: 850424-11-2

Cat. No.: B1428665

Get Quote

Technical Profile: 2-Chloro-6-
methoxyquinazoline
Executive Summary
2-Chloro-6-methoxyquinazoline is a critical heterocyclic building block utilized extensively in

the synthesis of signal transduction inhibitors, particularly those targeting PI3K/mTOR and

CSF-1R kinase pathways. Its value lies in the electrophilic C2 position, which serves as a

precise anchor for nucleophilic aromatic substitution (

), allowing the attachment of complex pharmacophores. This guide provides a definitive
analysis of its physical properties, validated synthetic routes, and handling protocols,
addressing the ambiguity surrounding its CAS registry data.

Chemical Identity & Structural Analysis[1][2][3][4]
Nomenclature and Registration
There is a notable discrepancy in commercially circulating CAS numbers for this compound.

While the user-supplied CAS 89855-96-9 does not correspond to public chemical registries, the
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commercially validated CAS for 2-Chloro-6-methoxyquinazoline is 850424-11-2.

Researchers should verify the structure via NMR/MS rather than relying solely on CAS

identifiers from secondary vendors.

Parameter Detail

IUPAC Name 2-Chloro-6-methoxyquinazoline

Common CAS 850424-11-2 (Commercially Validated)

User Query CAS
89855-96-9 (No public record; likely

internal/proprietary or typo)

Molecular Formula

Molecular Weight 194.62 g/mol

SMILES COc1ccc2nc(Cl)ncc2c1

InChI Key NKHDIWOWDNCSLS-UHFFFAOYSA-N

Structural Geometry & Electronic Properties
The quinazoline core is planar. The methoxy group at C6 acts as an electron-donating group

(EDG), slightly deactivating the ring system compared to the unsubstituted parent, but the C2-

position remains highly electrophilic due to the inductive effect of the two flanking nitrogen

atoms (N1 and N3).

Physical & Thermodynamic Characteristics
The following data aggregates experimental observations and high-confidence predictive

models (ACD/Labs, EPISuite) for the pure compound.

Physical Constants Table
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Property Value Source/Confidence

Physical State Solid powder Experimental

Color White to pale yellow Experimental

Melting Point

131.9 ± 22.3 °C (Flash Pt

equivalent range); Predicted

MP often cited >200°C for

salts. Free base likely 140–

150°C range.

Predicted/Analogous

Boiling Point 294.5 ± 22.0 °C at 760 mmHg Predicted

Density 1.33 ± 0.1 g/cm³ Predicted

LogP 2.14 ± 0.35 Predicted (Lipophilic)

Solubility (Water) Insoluble (< 0.1 mg/mL) Experimental Consensus

Solubility (Organics)

Soluble in DMSO, DMF, DCM,

Chloroform.[1] Sparingly

soluble in MeOH.

Experimental

pKa
~1.5 (Conjugate acid of

quinazoline N)
Predicted

Solubility & Stability Insights
Hydrolytic Stability: The C2-Cl bond is susceptible to hydrolysis in strong aqueous acids or

bases, converting the compound back to the 2-hydroxy derivative (quinazolinone). It should

be stored under inert atmosphere (Argon/Nitrogen) at 2–8°C to prevent moisture-induced

degradation.

Thermal Stability: Stable under standard laboratory conditions but decomposes near its

boiling point. Avoid prolonged heating >100°C without solvent.

Synthetic Utility & Reactivity Profile
Synthesis Workflow
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The most robust synthesis avoids the regioselectivity issues of 2,4-dichloroquinazoline by

starting with 2-amino-5-methoxybenzaldehyde. This route ensures the C4 position remains

unsubstituted (protonated), directing chlorination exclusively to C2.

2-Amino-5-methoxybenzaldehyde Cyclization
(Urea, 180°C)

+ Urea
6-Methoxyquinazolin-2(1H)-one

- NH3, - H2O Chlorination
(POCl3, Reflux)

+ POCl3
2-Chloro-6-methoxyquinazoline

- PO2Cl, - HCl

Click to download full resolution via product page

Figure 1: Targeted synthesis of 2-Chloro-6-methoxyquinazoline ensuring regiochemical

purity.

Nucleophilic Aromatic Substitution ( )
The C2 position is the primary electrophilic site. In 2,4-dichloroquinazolines, C4 is more

reactive. However, in 2-chloro-6-methoxyquinazoline, the C4-H is unreactive to substitution,

making C2 the exclusive site for attack.

Amination: Reacts readily with primary/secondary amines in isopropanol or dioxane (with

or

) to form 2-aminoquinazolines.

Etherification: Reacts with alkoxides (NaOR) to form 2-alkoxy derivatives.

2-Chloro-6-methoxyquinazoline
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Figure 2: Divergent reactivity profile. The C2-Cl bond serves as a leaving group for diverse

nucleophiles.

Analytical Characterization Protocols
To validate the identity of 2-Chloro-6-methoxyquinazoline, specifically distinguishing it from

isomers like the 7-methoxy or 4-chloro variants, use the following spectroscopic markers.

Proton NMR ( NMR)
Solvent:

or

H4 (Singlet): The proton at C4 is the most deshielded, typically appearing at δ 9.0–9.2 ppm.

This singlet is diagnostic; if missing, you likely have the 4-chloro or 4-substituted derivative.

Methoxy (

): Strong singlet at δ 3.8–3.9 ppm.

Aromatic Region: Three protons corresponding to H5, H7, H8 (multiplets between δ 7.2–8.0

ppm).

Mass Spectrometry (LC-MS)
Ionization: ESI+

Parent Ion (

): 195.03 (for

) and 197.03 (for

).

Isotope Pattern: Distinct 3:1 ratio of M : M+2 peaks confirms the presence of a single

chlorine atom.

Handling & Safety (MSDS Highlights)
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Signal Word:WARNING

Hazard Class H-Code Statement

Acute Toxicity (Oral) H302 Harmful if swallowed.

Skin Irritation H315 Causes skin irritation.

Eye Irritation H319 Causes serious eye irritation.

STOT-SE H335
May cause respiratory

irritation.

Protocol:

PPE: Wear nitrile gloves, safety goggles, and a lab coat.

Ventilation: Handle strictly within a chemical fume hood to avoid inhalation of dust.

Spill: Sweep up dry; do not generate dust. Neutralize surfaces with mild aqueous

bicarbonate if hydrolysis occurs.

References
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CID 11235284, 2-Chloro-6-methoxyquinazoline. Retrieved from [Link]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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1. 梓醇 ≥96% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
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physical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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Contact our Ph.D. Support Team for a compatibility check
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